![molecular formula C6H4Br2OS B186551 4,5-Dibromo-3-methylthiophene-2-carbaldehyde CAS No. 30153-49-2](/img/structure/B186551.png)
4,5-Dibromo-3-methylthiophene-2-carbaldehyde
Overview
Description
4,5-Dibromo-3-methylthiophene-2-carbaldehyde is a chemical compound with the CAS Number: 30153-49-2 . It has a molecular weight of 283.97 and its IUPAC name is 4,5-dibromo-3-methyl-2-thiophenecarbaldehyde . The compound is typically stored at a temperature of 4°C and is usually in powder form .
Molecular Structure Analysis
The InChI code for 4,5-Dibromo-3-methylthiophene-2-carbaldehyde is 1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
4,5-Dibromo-3-methylthiophene-2-carbaldehyde has a melting point of 124-125°C . and is usually in powder form .Scientific Research Applications
Preparation of Arylthiophene-substituted Norbornadienes
Arylthiophene-substituted norbornadienes are compounds that have potential applications in organic synthesis and materials science. “4,5-Dibromo-3-methylthiophene-2-carbaldehyde” can be used as a reagent in the preparation of these compounds due to its reactive bromine groups which can participate in further chemical reactions .
Organic Electronic Materials
Oligothiophenes are an important class of organic electronic materials used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound could serve as a synthetic intermediate for the production of oligothiophenes through processes like Suzuki coupling .
Synthesis of Biologically Active Compounds
Thiophene-based analogs are of interest due to their potential biological activities. “4,5-Dibromo-3-methylthiophene-2-carbaldehyde” may be used to synthesize advanced compounds with various biological effects, which could be relevant for medicinal chemistry .
Suzuki Coupling Reaction
This compound can be utilized in the Suzuki cross-coupling reaction to synthesize novel derivatives with a wide range of functional groups, which could be useful in developing new pharmaceuticals or materials .
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPWYHKLLYDTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427755 | |
Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-3-methylthiophene-2-carbaldehyde | |
CAS RN |
30153-49-2 | |
Record name | 4,5-Dibromo-3-methyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30153-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromo-3-methylthiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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